molecular formula C9H14O3 B8639581 Ethyl 2-acetyl-3-methylbut-2-enoate CAS No. 35044-52-1

Ethyl 2-acetyl-3-methylbut-2-enoate

Cat. No.: B8639581
CAS No.: 35044-52-1
M. Wt: 170.21 g/mol
InChI Key: ZTLXZYVSSQOEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetyl-3-methylbut-2-enoate (CAS: 35044-52-1) is an α,β-unsaturated ester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . Its structure features an acetyl group at position 2 and a methyl group at position 3 of the but-2-enoate backbone, conjugated with an ethyl ester moiety (Figure 1). This compound is characterized by its Monoisotopic mass of 170.094294 and ChemSpider ID 558342 .

The compound is frequently employed in organic synthesis, particularly in cyclization and condensation reactions. For example, it serves as a key intermediate in the synthesis of ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate, a precursor to (+)-abscisic acid . Its reactivity is attributed to the electron-withdrawing acetyl group, which enhances the electrophilicity of the α,β-unsaturated system.

Properties

CAS No.

35044-52-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 2-acetyl-3-methylbut-2-enoate

InChI

InChI=1S/C9H14O3/c1-5-12-9(11)8(6(2)3)7(4)10/h5H2,1-4H3

InChI Key

ZTLXZYVSSQOEMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-acetyl-3-methylbut-2-enoate with three analogs: Ethyl 3-methylbut-2-enoate, Ethyl 2-amino-3-methylbut-2-enoate, and Ethyl methacrylate.

Property This compound Ethyl 3-methylbut-2-enoate Ethyl 2-amino-3-methylbut-2-enoate Ethyl methacrylate
Molecular Formula C₉H₁₄O₃ C₇H₁₂O₂ C₇H₁₃NO₂ C₆H₁₀O₂
Molecular Weight (g/mol) 170.21 128.17 143.18 114.14
Substituents Acetyl (C=O), Methyl Methyl Amino (NH₂), Methyl Methyl, Methacryloyl (C=C)
Key Functional Groups α,β-unsaturated ester, ketone α,β-unsaturated ester α,β-unsaturated ester, amine α,β-unsaturated ester
CAS Number 35044-52-1 638-10-8 22078-04-2 97-63-2

Physicochemical Properties

  • Solubility: this compound’s acetyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetone) compared to less-polar analogs like Ethyl 3-methylbut-2-enoate .
  • Stability: The conjugated α,β-unsaturated system in all compounds confers susceptibility to nucleophilic attack, but the acetyl group in this compound may reduce thermal stability due to ketone decomposition pathways .

Research Findings and Industrial Relevance

  • This compound is critical in asymmetric synthesis, as demonstrated in the total synthesis of (+)-abscisic acid via Sharpless epoxidation .
  • Ethyl methacrylate dominates industrial applications (e.g., PMMA production), whereas this compound remains niche in academic research due to its complex reactivity .
  • Ethyl 2-amino-3-methylbut-2-enoate bridges medicinal and materials chemistry, enabling access to imidazole-based drug candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.